

Application Notes and Protocols for HCV Peptide (131-140) CTL Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HCV Peptide (131-140)*

Cat. No.: *B15139664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HCV. The HCV core protein is a key target for CTLs, and specific epitopes within this protein are recognized by the T-cell receptor (TCR) of CD8+ T cells. One such immunodominant epitope is the HCV core peptide 131-140 (amino acid sequence: ADLMGYIPLV), which is frequently recognized by CTLs in HLA-A2 positive individuals.

These application notes provide detailed protocols for the in vitro assessment of CTL responses to the **HCV peptide (131-140)** using established immunological assays. The methodologies described herein are essential for monitoring immune responses in HCV-infected individuals, evaluating the efficacy of novel vaccine candidates, and furthering our understanding of HCV immunopathogenesis. The primary assays detailed are the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells, Intracellular Cytokine Staining (ICS) with flow cytometry for multiparametric characterization of responding T cells, and the Chromium Release Assay for measuring direct cytotoxic activity.

Data Presentation

Table 1: Quantitative Parameters for HCV Peptide (131-140) CTL Assays

Parameter	ELISpot Assay	Intracellular Cytokine Staining (ICS)	Chromium Release Assay
Peptide Concentration	1-10 µg/mL	1-10 µg/mL	10 µg/mL (for pulsing target cells)
Effector Cell (PBMC) Number	1-5 x 10 ⁵ cells/well ^[1]	1-2 x 10 ⁶ cells/well ^[1]	Variable (Effector:Target ratio dependent)
Target Cell Number	N/A	N/A	1 x 10 ⁴ cells/well
Effector:Target (E:T) Ratio	N/A	N/A	5:1, 10:1, 20:1, 40:1 ^[2] ^[3]
Incubation Time	18-24 hours ^[4]	6 hours (with protein transport inhibitor) ^[5]	4-6 hours ^[6]
Positive Control	Phytohemagglutinin (PHA) or PMA/Ionomycin ^[7]	PMA/Ionomycin or anti-CD3 antibodies ^[8]	Lysis with 1% Triton X-100 ^[2]
Negative Control	Medium alone or irrelevant peptide	Unstimulated cells or irrelevant peptide	Target cells alone (spontaneous release)

Experimental Protocols

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ Secretion

This assay quantifies the number of HCV peptide-specific T cells based on their secretion of interferon-gamma (IFN- γ) at a single-cell level.

Materials:

- PVDF-membrane 96-well ELISpot plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- HCV core peptide (131-140)
- Positive and negative controls

Protocol:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.
 - Coat the wells with anti-human IFN- γ capture antibody diluted in PBS and incubate overnight at 4°C[7].
- Cell Plating and Stimulation:
 - Wash the plate three times with sterile PBS to remove the capture antibody.

- Block the membrane with complete RPMI-1640 medium for at least 2 hours at 37°C[4].
- Discard the blocking medium and add 2-3 x 10⁵ PBMCs per well[4].
- Add the **HCV peptide (131-140)** to the appropriate wells at a final concentration of 1-10 µg/mL.
- Include positive control wells (e.g., PHA at 5 µg/mL) and negative control wells (medium alone).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plates during incubation to ensure distinct spot formation[4][9].

- Detection and Development:
 - Wash the plate six times with PBS containing 0.05% Tween-20 to remove the cells.
 - Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate six times with PBS/0.05% Tween-20.
 - Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
 - Wash the plate six times with PBS/0.05% Tween-20.
 - Add the substrate and monitor for spot development.
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the simultaneous identification of cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) in response to peptide stimulation.

Materials:

- HCV core peptide (131-140)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α)
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- Cell Stimulation:
 - In a 96-well round-bottom plate, add 1-2 x 10⁶ PBMCs per well[10].
 - Add the **HCV peptide (131-140)** at a final concentration of 1-10 μ g/mL.
 - Include positive control wells (e.g., PMA and Ionomycin) and negative control wells (unstimulated cells).
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours[10].
- Surface Staining:
 - Wash the cells with PBS containing 2% FBS.
 - Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with PBS/2% FBS.
- Fixation and Permeabilization:

- Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark[8].
- Wash the cells with permeabilization buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in PBS/2% FBS.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage of CD8+ T cells producing specific cytokines in response to the HCV peptide.

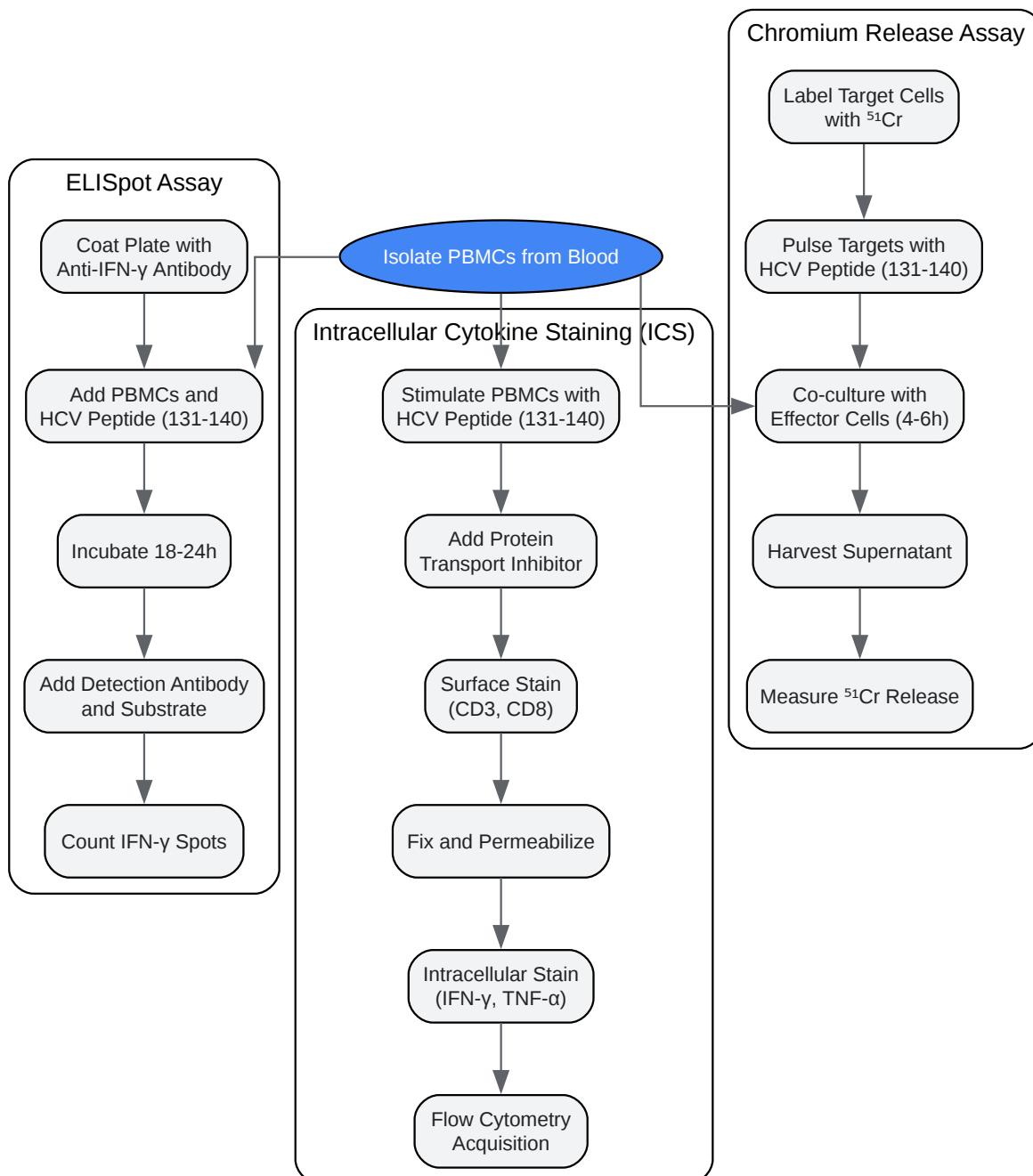
Chromium Release Assay

This assay directly measures the cytotoxic activity of CTLs by quantifying the release of radioactive Chromium-51 (^{51}Cr) from peptide-pulsed target cells.

Materials:

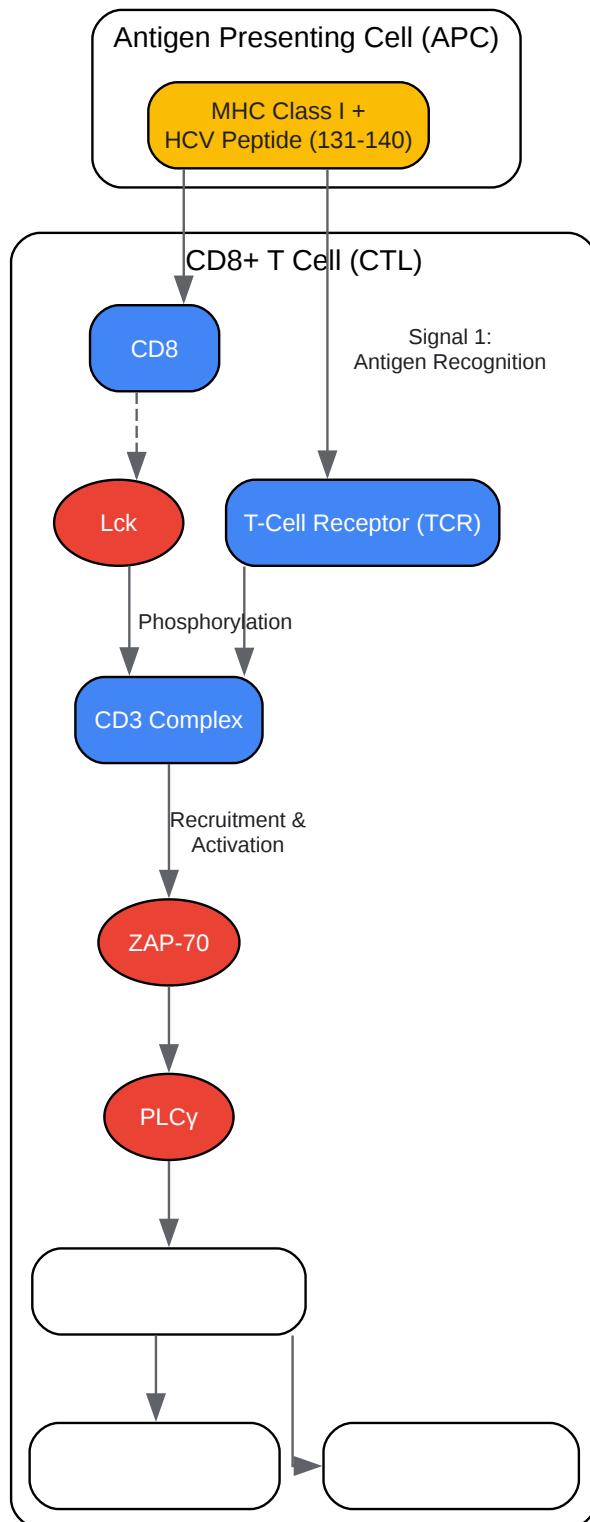
- HLA-A2 positive target cells (e.g., T2 cells or autologous B-LCLs)
- Sodium Chromate (^{51}Cr)
- HCV core peptide (131-140)
- Effector cells (in vitro expanded HCV-specific CTLs or PBMCs)

- Gamma counter


Protocol:

- Target Cell Labeling and Pulsing:
 - Resuspend 1-2 x 10⁶ target cells in 100 µL of medium.
 - Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
 - Wash the labeled target cells three times with a large volume of medium to remove excess ⁵¹Cr[3].
 - Resuspend the cells and pulse with 10 µg/mL of **HCV peptide (131-140)** for 1 hour at 37°C.
- Cytotoxicity Assay:
 - Plate the ⁵¹Cr-labeled and peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.
 - Add effector cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1)[3].
 - Set up control wells:
 - Spontaneous release: Target cells with medium only.
 - Maximum release: Target cells with 1% Triton X-100.
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Measurement of ⁵¹Cr Release:
 - Centrifuge the plate at 200 x g for 5 minutes.
 - Carefully harvest 50 µL of the supernatant from each well and transfer to a separate plate or tubes.

- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula:
 - $$\% \text{ Specific Lysis} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$


Mandatory Visualization

Experimental Workflow for HCV Peptide (131-140) CTL Assay

[Click to download full resolution via product page](#)

Caption: Workflow of key CTL assays for **HCV peptide (131-140)**.

T-Cell Activation by HCV Peptide (131-140)

[Click to download full resolution via product page](#)

Caption: TCR signaling pathway upon recognition of HCV peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 2. In vitro potency assays for immune cell-mediated killing with the Maestro Z | Axion Biosystems [axionbiosystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. hiv-forschung.de [hiv-forschung.de]
- 7. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- To cite this document: BenchChem. [Application Notes and Protocols for HCV Peptide (131-140) CTL Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139664#protocol-for-hcv-peptide-131-140-ctl-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com